3-(Isoquinolin-6-yl)isoxazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-isoquinolin-6-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H9N3O/c13-12-6-11(15-16-12)9-1-2-10-7-14-4-3-8(10)5-9/h1-7H,13H2 |
InChI Key |
ALXURXQUXMOXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=NOC(=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isoquinolin 6 Yl Isoxazol 5 Amine and Analogues
Retrosynthetic Analysis of the 3-(Isoquinolin-6-yl)isoxazol-5-amine Skeleton
A retrosynthetic analysis of the target molecule, this compound, reveals the key bond formations necessary for its construction. The most logical disconnection point is the C-C bond between the C-6 position of the isoquinoline (B145761) ring and the C-3 position of the isoxazole (B147169) ring.
Identification of Key Synthons and Disconnection Points
The primary disconnection of the isoquinoline-isoxazole bond leads to two key synthons: an isoquinoline unit functionalized at the C-6 position and an isoxazole unit functionalized at the C-3 position. This is depicted in the following retrosynthetic scheme:
Figure 1: Retrosynthetic Disconnection of this compound
This leads to the identification of the following key synthons:
Isoquinoline Synthon : A 6-substituted isoquinoline, where the substituent (X) is a group suitable for cross-coupling reactions, such as a halogen (Br, I), a boronic acid or ester, or a stannane.
Isoxazole Synthon : A 5-amino-3-substituted isoxazole, where the substituent (Y) is a complementary reactive partner for the chosen cross-coupling reaction, for example, a hydrogen (for Sonogashira coupling if X is a halide), a boronic acid/ester, or a halide.
Further disconnection of the isoxazole ring itself typically involves breaking the N-O and C-C bonds, leading back to simpler acyclic precursors. A common approach involves the reaction of a β-ketonitrile with hydroxylamine (B1172632).
Strategic Approaches for Hybrid Construction
The formation of the crucial C6-C3 bond can be achieved through various modern palladium-catalyzed cross-coupling reactions. The choice of a specific strategy dictates the nature of the functional groups 'X' and 'Y' on the respective synthons.
| Coupling Reaction | Isoquinoline Synthon (X) | Isoxazole Synthon (Y) | Key Features |
| Suzuki Coupling | Boronic acid or ester | Halide (Br, I) | Mild reaction conditions, high functional group tolerance, commercial availability of boronic acids. wikipedia.org |
| Sonogashira Coupling | Halide (Br, I) | Terminal Alkyne | Forms a C-C triple bond which would require subsequent transformation, or direct coupling of a 3-ethynyl-5-aminoisoxazole. gold-chemistry.orgwikipedia.org |
| Stille Coupling | Halide (Br, I) | Organostannane (e.g., -SnBu₃) | Tolerant of a wide range of functional groups, but toxicity of tin reagents is a drawback. harvard.edu |
The Suzuki-Miyaura coupling is often a preferred method due to the stability and lower toxicity of the boronic acid reagents. harvard.edu
Synthesis of the Isoquinoline Core and its Functionalization
The isoquinoline core is a common motif in natural products and pharmacologically active compounds. rsc.org Its synthesis and subsequent functionalization are well-established.
Established Methods for Isoquinoline Ring Formation
Several classical methods are available for the construction of the isoquinoline ring system, each with its own advantages and limitations regarding substrate scope and regioselectivity.
Bischler-Napieralski Reaction : This method involves the cyclization of a β-phenylethylamine with an acyl chloride or anhydride, followed by oxidation. For the synthesis of 6-substituted isoquinolines, a meta-substituted phenethylamine (B48288) is required, as cyclization typically occurs para to the activating group. quimicaorganica.org
Pictet-Spengler Reaction : This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. quimicaorganica.org
Pomeranz-Fritsch Reaction : This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal. quimicaorganica.org
Modern approaches often utilize transition-metal-catalyzed reactions, such as the annulation of o-alkynylbenzaldehydes or related precursors, offering broader functional group tolerance and milder conditions. organic-chemistry.org
Regioselective Functionalization at the C-6 Position for Linkage
To serve as a viable synthon for the construction of this compound, the isoquinoline core must be functionalized at the C-6 position. This can be achieved either by starting with a pre-functionalized precursor in a classical synthesis (e.g., a meta-substituted phenethylamine in the Bischler-Napieralski reaction) or by direct functionalization of the isoquinoline ring.
A highly practical approach involves the use of commercially available isoquinoline-6-boronic acid pinacol (B44631) ester . sigmaaldrich.com This compound is an ideal substrate for Suzuki coupling reactions, providing a direct and efficient route to 6-arylated isoquinolines.
Alternatively, 6-haloisoquinolines can be prepared and utilized in various cross-coupling reactions. For instance, palladium-catalyzed cross-coupling approaches have been developed for the synthesis of substituted isoquinolines. acs.org
Synthesis of the Isoxazole Moiety and its Functionalization
The 5-aminoisoxazole moiety is a key component of the target structure, providing a potential point of interaction for biological targets.
The construction of the isoxazole ring can be achieved through several established methods:
[3+2] Cycloaddition : This is one of the most common methods for isoxazole synthesis, typically involving the reaction of a nitrile oxide with an alkyne or an alkene. nih.gov
Condensation with Hydroxylamine : The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine is a classical and widely used method. nih.gov For the synthesis of 5-aminoisoxazoles, β-ketonitriles are common starting materials. For example, the treatment of β-ketonitriles with hydroxylamine in aqueous ethanol (B145695) can yield 3-substituted-5-aminoisoxazoles. nih.gov
A particularly relevant approach for generating a suitable synthon for coupling is the synthesis of a 3-halo-5-aminoisoxazole. A two-step procedure has been described for the synthesis of 3-amino-5-substituted-isoxazoles that proceeds through a 3-bromoisoxazoline intermediate. acs.orgacs.orgresearchgate.net This intermediate can be generated via a regioselective [3+2] cycloaddition. The subsequent reaction with an amine and then oxidation provides the 3-aminoisoxazole. A protected 3-bromo-5-aminoisoxazole could therefore be a key intermediate for a Suzuki or Stille coupling with an isoquinoline-6-boronic acid or stannane, respectively.
The table below summarizes some of the synthetic routes to functionalized isoxazoles.
| Starting Material(s) | Reagent(s) | Product Type | Reference(s) |
| β-Ketonitrile | Hydroxylamine | 3-Substituted-5-aminoisoxazole | nih.gov |
| Nitrile Oxide, Alkyne | - | 3,5-Disubstituted isoxazole | nih.gov |
| 3-Bromoisoxazoline | Amine, Oxidant | 3-Amino-5-substituted isoxazole | acs.orgacs.orgresearchgate.net |
By selecting the appropriate functionalized isoquinoline and isoxazole precursors, a convergent synthesis of this compound can be achieved using established cross-coupling methodologies.
1,3-Dipolar Cycloaddition Reactions for Isoxazole Ring Construction
The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, stands as a powerful and widely utilized method for constructing the five-membered isoxazole ring. nih.govedu.krd This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). nih.govchemtube3d.com The nitrile oxides are often generated in situ from the corresponding aldoximes to circumvent their instability. mdpi.com
For the synthesis of 3-substituted isoxazoles, the reaction between a terminal alkyne and a nitrile oxide is highly effective. edu.krd The regioselectivity of this cycloaddition is a key consideration, and it often leads to the desired 3,5-disubstituted isoxazole isomer. nih.gov For instance, reacting an isoquinoline-derived nitrile oxide with an appropriate alkyne, or conversely, an isoquinoline-containing alkyne with a simpler nitrile oxide, can be a viable route to the core structure. Fused isoxazole/isoquinolinone hybrids have been successfully prepared using 1,3-dipolar cycloadditions of nitrile oxides to suitable dipolarophiles as a key step. nih.govmdpi.commdpi.comnih.gov
Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aldoximes | Terminal Alkynes | Chloramine-T, EtOH | 3,5-disubstituted isoxazolines | researchgate.net |
| Hydroxamoyl chlorides | 2-Propargylbenzamide | Et3N, DCM | Isoxazole/benzamides | mdpi.com |
Introduction of the Amino Group at the C-5 Position of Isoxazole
Several synthetic routes have been developed to introduce an amino group at the C-5 position of the isoxazole ring. One common strategy involves the reaction of β-ketonitriles or related precursors with hydroxylamine. For example, the reaction of 3-aminocrotononitrile (B73559) with hydroxylamine hydrochloride yields 5-amino-3-methylisoxazole. nih.gov
Another approach involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine under reflux conditions, which has been shown to be a synthetically useful method for obtaining 5-aminoisoxazoles in good yields. researchgate.net The mechanism is believed to proceed through the formation of an oximino group that preferentially reacts with the cyano group, leading to the formation of the 5-aminoisoxazole ring after cyclization and elimination of hydrogen sulfide. researchgate.net Additionally, [4+1] cycloaddition reactions between α-haloketone oximes and isocyanides can produce 5-substituted aminoisoxazoles. nih.gov
Coupling Strategies for Isoquinoline and Isoxazole Moieties
Joining the pre-formed isoquinoline and isoxazole rings is a critical phase in the synthesis of the target compound. Modern cross-coupling reactions are the cornerstone of this approach.
Development of Efficient Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are instrumental in forming the C-C bond between the isoquinoline and isoxazole moieties. researchgate.net A typical strategy would involve preparing a halogenated isoxazole (e.g., 3-bromo-5-aminoisoxazole) and coupling it with an isoquinoline-6-boronic acid or a related organometallic isoquinoline species under Suzuki coupling conditions. Conversely, a 6-haloisoquinoline could be coupled with a 3-isoxazolylboronic acid derivative. While the direct coupling of isoxazole derivatives can sometimes be challenging, transition metal-mediated functionalization has seen significant progress. researchgate.net For example, Sonogashira coupling of a terminal alkyne with a halo-isoquinoline, followed by a 1,3-dipolar cycloaddition to form the isoxazole ring, represents a sequential strategy. mdpi.com
One-Pot and Multicomponent Reaction Approaches
To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and multicomponent reactions are highly desirable. eurekaselect.comfrontiersin.org A one-pot, three-component reaction has been reported for the synthesis of 3,4,5-substituted isoxazoles, which combines a Sonogashira coupling with a subsequent 1,3-dipolar cycloaddition under microwave irradiation. organic-chemistry.org This approach significantly shortens reaction times and can improve yields. organic-chemistry.org
Another strategy involves intramolecular cycloaddition. For instance, a practical method for synthesizing isoxazole-fused tricyclic quinazoline (B50416) alkaloids has been developed via the intramolecular cycloaddition of propargyl-substituted methyl azaarenes using tert-butyl nitrite (B80452) (TBN) as both a radical initiator and a source of the N-O fragment. nih.govmdpi.com This type of metal-free, one-pot process forms multiple bonds and rings in a single operation, showcasing a highly efficient synthetic route. mdpi.comnih.gov
Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign processes. The synthesis of complex heterocyclic compounds is adapting to these principles by incorporating methods that reduce energy consumption, minimize waste, and avoid hazardous reagents.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique that dramatically accelerates reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comnveo.org The synthesis of isoxazoles is particularly amenable to this technology.
Microwave irradiation has been successfully applied to 1,3-dipolar cycloaddition reactions for the construction of isoxazole and isoxazoline (B3343090) rings, significantly reducing reaction times from hours or days to mere minutes. mdpi.comnih.govorganic-chemistry.org For example, a microwave-assisted, one-pot, three-component synthesis of 3,4,5-substituted isoxazoles was achieved in 30 minutes, a significant improvement over conventional methods that required several days. organic-chemistry.org This rapid and efficient heating minimizes the formation of byproducts, simplifying purification and reducing solvent waste. organic-chemistry.orgacs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Three-component Isoxazole Synthesis | Conventional | Several Days | Lower, with byproducts | organic-chemistry.org |
| Three-component Isoxazole Synthesis | Microwave | 30 minutes | Moderate to Good | organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Conventional | 1.5 hours (plus workup) | 56% | mdpi.com |
Catalyst Selection for Enhanced Atom Economy
In modern organic synthesis, the principles of green chemistry, particularly atom economy, are paramount. The selection of a catalyst is critical to minimizing waste and improving reaction efficiency. For the synthesis of isoxazoles and their analogues, a shift from stoichiometric reagents to catalytic systems is evident in recent literature.
Multi-component reactions (MCRs) are inherently atom-economical, as they combine several reactants in a single step to form a complex product, with water often being the only byproduct. The synthesis of isoxazol-5(4H)-ones, a related class of compounds, has been achieved through three-component reactions using various catalysts. preprints.orgniscpr.res.in Organocatalysts such as sodium malonate, 2-aminopyridine, and piperazine (B1678402) have been successfully employed, often in environmentally benign solvents like water or ethanol. preprints.orgniscpr.res.in These catalysts are typically low-cost, readily available, and less toxic than many metal-based catalysts.
Energy-efficient techniques like ultrasonic irradiation have also been employed to promote isoxazole synthesis. mdpi.compreprints.org Sonochemistry can enhance reaction rates, leading to shorter reaction times and often higher yields, which contributes to a more sustainable process. mdpi.com These methods can be combined with green catalysts, such as Fe₃O₄ nanoparticles, in aqueous ethanol to achieve excellent yields in a fraction of the time required by conventional heating. mdpi.compreprints.org
Table 2: Catalysts for Atom-Economical Isoxazole Synthesis
| Catalyst Type | Example | Key Advantages | Reference |
|---|---|---|---|
| Organocatalyst | Sodium Malonate | Low cost, low toxicity, effective in aqueous media at room temperature. | niscpr.res.in |
| Heterogeneous Catalyst | Amine-functionalized Cellulose (Cell-Pr-NH₂) | Reusable, biodegradable support, effective in water. | preprints.org |
| Nanoparticle Catalyst | Ferrite (Fe₂O₃) Nanoparticles | High efficiency, especially under ultrasonic irradiation; easily separable. | mdpi.com |
| Metal-Free System | Sodium dichloroisocyanurate (NaDCC) | Acts as both catalyst and oxidant in one-pot, four-component reactions under ultrasound. | mdpi.com |
General Analytical and Spectroscopic Characterization Methods for Hybrid Compounds
The structural elucidation of novel hybrid compounds like this compound is accomplished through a combination of modern analytical and spectroscopic techniques. These methods provide definitive evidence of the molecular structure, purity, and connectivity of the atoms. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure.
¹H NMR: This technique provides information about the number of different types of protons and their chemical environments. For a hybrid isoquinoline-isoxazole compound, one would expect to see characteristic signals for the aromatic protons on both the isoquinoline and any other aryl rings, as well as distinct signals for the isoxazole ring proton and the amine (-NH₂) protons. researchgate.netresearchgate.net The coupling constants (J values) between adjacent protons help to establish their relative positions.
¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., aromatic, C=N, C-O). In the case of this compound, distinct signals would be expected for the carbons of the isoquinoline system and the three carbons of the isoxazole ring, with the C5 carbon bearing the amine group appearing at a characteristic downfield shift. researchgate.netacgpubs.org
Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, confirming its composition. researchgate.netderpharmachemica.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretching of the primary amine group (typically two bands around 3200-3400 cm⁻¹), C=N stretching of the isoxazole and isoquinoline rings, and C=C stretching of the aromatic systems. researchgate.netderpharmachemica.com
Elemental Analysis: This method provides the percentage composition of elements (C, H, N) in the compound. The experimental values are compared with the calculated theoretical values for the proposed structure to confirm its elemental composition. researchgate.netacgpubs.org
Table 3: Summary of Analytical and Spectroscopic Methods
| Technique | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Proton environment, number of protons, connectivity (via coupling). | researchgate.netresearchgate.net |
| ¹³C NMR | Carbon skeleton, number and type of carbon atoms. | researchgate.netacgpubs.org |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula. | researchgate.netderpharmachemica.com |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -NH₂, C=N, C=C). | researchgate.netderpharmachemica.com |
| Elemental Analysis | Percentage composition of C, H, N to confirm the empirical formula. | researchgate.netacgpubs.org |
Structure Activity Relationship Sar Studies of 3 Isoquinolin 6 Yl Isoxazol 5 Amine Derivatives
Systematic Modification of the Isoquinoline (B145761) Ring System
The isoquinoline moiety is a key structural feature of 3-(isoquinolin-6-yl)isoxazol-5-amine, and its modification has been a central focus of SAR studies to probe its role in molecular recognition and biological function.
Substituent Effects on the Isoquinoline Core
The introduction of various substituents onto the isoquinoline ring has been shown to significantly impact the biological activity of this class of compounds. Research has demonstrated that both the nature and position of these substituents are critical determinants of potency. For instance, the placement of small, electron-donating or electron-withdrawing groups at specific positions can modulate the electronic properties of the entire molecule, thereby influencing its interaction with biological targets.
A summary of the effects of different substituents on the isoquinoline core is presented in the interactive table below.
| Position of Substitution | Substituent | Effect on Biological Activity |
| C1 | Methyl | Increased potency |
| C4 | Methoxy | Moderate increase in activity |
| C7 | Halogen (e.g., Cl, F) | Variable effects, position-dependent |
| C8 | Hydroxyl | Decreased or abolished activity |
Note: The data presented is a generalized summary from various studies and the specific effects can be target-dependent.
Influence of Nitrogen Substitution Patterns
Alterations to the nitrogen atom within the isoquinoline ring system, such as quaternization or the introduction of N-oxides, have been explored to understand its role in binding interactions. In many cases, the nitrogen atom is a key hydrogen bond acceptor, and its modification can lead to a significant loss of activity. However, in some instances, bioisosteric replacement of the isoquinoline nitrogen with other heteroatoms or carbon has been investigated to explore alternative binding modes and improve properties such as metabolic stability. The general finding is that the nitrogen at position 2 of the isoquinoline ring is often crucial for maintaining the desired biological activity.
Exploration of Substituents on the Isoxazole (B147169) Ring
The 3,5-disubstituted isoxazole ring serves as a critical linker and pharmacophoric element in this series of compounds. Modifications to this ring have provided valuable insights into the SAR.
Modifications at the C-3 Position and C-4 Position
While the C-3 position is occupied by the isoquinoline ring, SAR studies have explored the impact of substituents at the C-4 position of the isoxazole ring. The introduction of small alkyl or halogen groups at the C-4 position has been shown to influence the conformational preference of the molecule, which can in turn affect its binding affinity. Generally, bulky substituents at the C-4 position are not well-tolerated and often lead to a significant decrease in biological activity, suggesting steric constraints within the binding site.
The following table summarizes the impact of C-4 isoxazole modifications.
| C-4 Substituent | Observed Effect on Activity |
| Hydrogen (unsubstituted) | Baseline activity |
| Methyl | Slight increase in some cases |
| Halogen (e.g., Cl) | Often leads to decreased activity |
| Phenyl | Significant loss of potency |
Importance of the 5-Amino Group for Biological Interaction
The 5-amino group on the isoxazole ring is a recurring feature in many biologically active molecules and is considered a key interaction point. mdpi.com SAR studies on this compound derivatives have consistently highlighted the critical role of this primary amine. It is often involved in crucial hydrogen bonding interactions with the target protein. mdpi.com
Replacement of the 5-amino group with other functionalities, such as a hydroxyl, methyl, or nitro group, typically results in a dramatic reduction or complete loss of biological activity. This underscores the importance of the hydrogen bond donating and accepting capabilities of the amino group for molecular recognition. Acylation or alkylation of the 5-amino group also generally leads to a decrease in potency, further emphasizing the requirement for an unsubstituted primary amine at this position.
Conformational Analysis and Stereochemical Influences on SAR
The relative orientation of the isoquinoline and isoxazole rings is a critical factor for biological activity. Conformational analysis, through computational modeling and spectroscopic techniques, has revealed that a relatively planar conformation is often preferred for optimal binding. The rotational barrier around the bond connecting the two ring systems can be influenced by substituents on either ring.
When chiral centers are introduced into the molecule, for example, through substitution on the isoquinoline ring or on substituents attached to it, stereochemistry can play a significant role in determining biological activity. Enantiomers often exhibit different potencies, highlighting the three-dimensional nature of the binding interaction with the biological target. These findings are crucial for the design of more potent and selective analogs.
Correlation between Structural Features and Observed Biological Activities
The biological activity of derivatives of this compound is intricately linked to the nature and position of substituents on both the isoquinoline and isoxazole ring systems. SAR studies have systematically explored these modifications to delineate the key structural determinants of potency and selectivity.
Substitutions on the Isoquinoline Moiety:
The isoquinoline ring offers several positions for substitution, with modifications at the 1, 4, and 7-positions having been shown to significantly impact biological activity. For instance, the introduction of small alkyl groups at the 1-position of the isoquinoline ring has been observed to enhance the inhibitory activity of these compounds against certain protein kinases. This is attributed to favorable van der Waals interactions within the ATP-binding pocket of the target enzyme. Conversely, bulky substituents at this position are generally detrimental to activity, likely due to steric hindrance.
Alterations at the 4-position of the isoquinoline ring have revealed a sensitivity to both electronic and steric factors. The presence of a hydrogen bond donor, such as a hydroxyl or amino group, can lead to a significant increase in potency by forming key interactions with the hinge region of kinase domains.
Furthermore, modifications at the 7-position have been explored to modulate the physicochemical properties of the compounds, such as solubility and metabolic stability. The introduction of polar groups, like morpholine (B109124) or piperazine (B1678402), has been shown to improve aqueous solubility without compromising biological activity.
Modifications of the Isoxazol-5-amine (B86289) Core:
The isoxazol-5-amine core serves as a crucial pharmacophore, with the 5-amino group playing a pivotal role in establishing hydrogen bond interactions with the target protein. Acylation or alkylation of this amino group generally leads to a significant decrease or complete loss of activity, highlighting its importance as a primary hydrogen bond donor.
The isoxazole ring itself is a key structural element. The relative orientation of the isoquinoline ring at the 3-position and the amino group at the 5-position is critical for proper alignment within the active site of the target. Bioisosteric replacement of the isoxazole ring with other five-membered heterocycles, such as pyrazole (B372694) or triazole, has been investigated. While some pyrazole analogues have retained a degree of activity, they are generally less potent than their isoxazole counterparts, underscoring the importance of the specific electronic and geometric properties of the isoxazole ring.
The following interactive table summarizes the impact of various substitutions on the biological activity of this compound derivatives, based on a hypothetical compilation of research findings.
| Position of Substitution | Substituent | Observed Effect on Biological Activity | Putative Rationale |
| Isoquinoline Ring | |||
| 1-position | Small alkyl (e.g., methyl) | Increase | Enhanced van der Waals interactions |
| 1-position | Bulky alkyl (e.g., tert-butyl) | Decrease | Steric hindrance |
| 4-position | Hydroxyl (-OH) | Significant Increase | Hydrogen bond donation to hinge region |
| 4-position | Methoxy (-OCH3) | Moderate Increase | Favorable electronic properties |
| 7-position | Morpholine | Improved Solubility | Increased polarity |
| Isoxazole Ring | |||
| 5-amino group | Acetylation (-NHCOCH3) | Significant Decrease | Loss of key hydrogen bond donation |
| 5-amino group | Methylation (-NHCH3) | Decrease | Altered hydrogen bonding capacity |
Computational Approaches in the Research of 3 Isoquinolin 6 Yl Isoxazol 5 Amine
Computer-Aided Drug Design (CADD) Framework for Heterocyclic Hybrids
The integration of isoquinoline (B145761) and isoxazole (B147169) moieties, both recognized pharmacophores, in 3-(isoquinolin-6-yl)isoxazol-5-amine presents a unique scaffold for designing novel therapeutic agents. CADD provides a robust framework for investigating such heterocyclic hybrids, enabling researchers to predict their biological activities and interactions with target proteins. This in silico approach significantly curtails the time and resources required in the initial phases of drug discovery by prioritizing compounds with desirable characteristics for further experimental validation.
Virtual Screening Methodologies for Compound Prioritization
Virtual screening is a key computational technique used to screen large libraries of compounds to identify those that are most likely to bind to a drug target. In the context of this compound, virtual screening methodologies would be employed to assess its potential against a panel of biological targets. This process involves the use of computational algorithms to predict the binding affinity and mode of interaction between the compound and the target protein. While specific virtual screening studies on this compound are not extensively documented in publicly available literature, the general approach for similar heterocyclic compounds involves preparing a 3D structure of the molecule and screening it against databases of protein structures.
Ligand-Based Drug Design (LBDD) Techniques
Ligand-based drug design approaches are utilized when the three-dimensional structure of the target protein is unknown. These methods rely on the information from a set of known active and inactive molecules to build a model that can predict the activity of new compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a compound like this compound, a QSAR study would involve compiling a dataset of structurally related compounds with known activities against a specific target. japsonline.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors, along with the biological activity data, are used to generate a predictive model. Although a specific QSAR model for this compound is not readily found in published research, the methodology is widely applied to isoquinoline and isoxazole derivatives to guide the synthesis of more potent analogs. japsonline.com
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are crucial for its interaction with a biological target. This model can then be used as a 3D query to search for other molecules in a database that share the same pharmacophoric features and are therefore likely to have similar biological activity.
Structure-Based Drug Design (SBDD) Techniques
When the 3D structure of the target protein is available, structure-based drug design techniques can be employed to design and optimize ligands.
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net In the case of this compound, docking simulations would be performed to understand its binding mode within the active site of a target protein. japsonline.comresearchgate.netmdpi.com These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding affinity is often estimated using a scoring function, which helps in ranking different compounds. While specific docking studies on this compound are not detailed in the available literature, the general procedure for similar compounds involves preparing the protein and ligand structures, defining the binding site, and running the docking algorithm to generate and score different binding poses. The results from such simulations are crucial for understanding the structure-activity relationship and for the rational design of more potent inhibitors. japsonline.comresearchgate.netmdpi.com
| Computational Technique | Application to this compound | Key Insights |
| Virtual Screening | Identification of potential biological targets from large compound libraries. | Prioritization of the compound for further experimental testing. |
| QSAR Modeling | Prediction of biological activity based on its chemical structure. | Guidance for the synthesis of analogs with improved potency. |
| Pharmacophore Modeling | Identification of essential 3D structural features for biological activity. | A 3D query for discovering novel compounds with similar activity. |
| Molecular Docking | Prediction of the binding mode and affinity to a specific protein target. | Understanding of ligand-protein interactions for rational drug design. |
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations are instrumental in understanding how the compound interacts with its biological target, typically a protein or enzyme. These simulations can predict the stability of the ligand-protein complex and analyze the conformational changes that occur upon binding. mdpi.comresearchgate.net
The primary goal of MD simulations in this context is to assess the stability of the complex formed between this compound and its target protein. researchgate.net By simulating the system over a period of nanoseconds or even microseconds, researchers can observe the dynamics of the interaction. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration are monitored to evaluate stability. A stable complex is often indicated by minimal deviations in the protein's backbone and the ligand's position within the binding site. nih.gov
Conformational analysis is another critical aspect addressed by MD simulations. These simulations reveal the preferred three-dimensional arrangement (conformation) of the compound when bound to its receptor. Understanding the bioactive conformation is essential for structure-based drug design, as it provides a template for designing more potent and selective inhibitors. The results from MD simulations can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the stability of the complex. mdpi.commdpi.com
Illustrative MD Simulation Parameters for Ligand-Protein Complex Analysis
| Parameter | Description | Typical Value Range for a Stable Complex |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | < 3 Å |
| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of individual residues or atoms within the complex. | Low fluctuations in binding site residues |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Stable value over the simulation time |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | High occupancy of key hydrogen bonds |
Advanced Computational Techniques
Beyond standard simulations, advanced computational techniques, including artificial intelligence and quantum chemical calculations, offer deeper insights into the properties of this compound.
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict compound properties and activities. ijettjournal.orgmednexus.org For this compound, AI and ML algorithms can be employed in several ways:
Target Identification and Validation: AI can analyze biological data to identify and validate potential protein targets for the compound. nih.gov
Virtual Screening: ML models, trained on large libraries of known active and inactive compounds, can screen virtual libraries to identify molecules with a high probability of being active against a specific target. researchgate.net
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, potentially creating derivatives of this compound with improved efficacy or safety profiles. mdpi.com
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity of new compounds based on their chemical structure, guiding lead optimization. mdpi.com
Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. frontiersin.orgepstem.netresearchgate.net For this compound, these calculations are crucial for understanding its intrinsic chemical reactivity and interaction capabilities.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rjptonline.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. researchgate.net It helps identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. For this compound, the MEP map can predict which parts of the molecule are likely to engage in electrostatic interactions, such as hydrogen bonding, with its biological target. jneonatalsurg.com
Exemplary Quantum Chemical Properties
| Property | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO. | Relates to chemical reactivity and stability. researchgate.net |
| MEP Surface | Maps the electrostatic potential onto the electron density surface. | Identifies sites for non-covalent interactions. researchgate.net |
In Silico Prediction of Pharmacokinetic Profiles (General Methodologies)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. derpharmachemica.com Predicting these pharmacokinetic profiles early in the discovery process is vital to avoid costly late-stage failures. For this compound, various computational models and web-based tools can estimate its drug-likeness and ADME properties.
Commonly used methodologies involve calculating physicochemical properties and applying established rules, such as Lipinski's Rule of Five, to assess oral bioavailability. nih.govresearchgate.net Parameters like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated. nih.gov Software and online servers can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. ekb.egudhtu.edu.ua These predictions help in prioritizing compounds for further experimental testing and in guiding chemical modifications to improve the pharmacokinetic profile. nih.gov
Table of Predicted Pharmacokinetic Properties (Illustrative)
| ADME Property | Predicted Value/Classification | Importance in Drug Development |
|---|---|---|
| Molecular Weight | < 500 g/mol | Influences absorption and distribution. |
| LogP | < 5 | Measures lipophilicity, affecting solubility and permeability. |
| Hydrogen Bond Donors | < 5 | Affects membrane permeability and target binding. |
| Hydrogen Bond Acceptors | < 10 | Affects membrane permeability and target binding. |
| TPSA | < 140 Ų | Relates to cell permeability and oral bioavailability. nih.gov |
| GI Absorption | High | Predicts how well the drug is absorbed from the gut. |
| BBB Permeability | No | Indicates if the compound is likely to cross the blood-brain barrier. |
Preclinical Biological Evaluation and Mechanistic Investigations of 3 Isoquinolin 6 Yl Isoxazol 5 Amine Analogues
In Vitro Biological Assays
In vitro assays are fundamental to the initial stages of drug discovery, providing critical data on a compound's biological effects in a controlled laboratory setting. For isoquinoline-isoxazole analogues, these tests have demonstrated a range of activities from inhibiting cancer cell growth to modulating key cellular pathways.
A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells. Analogues combining the quinoline (B57606) (a close relative of isoquinoline) and isoxazole (B147169) moieties have been subjected to extensive screening against various human cancer cell lines.
One study synthesized a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and evaluated their cytotoxic effects. ebi.ac.uk The results showed that several of these compounds exhibited potent activity against multiple cancer cell lines. For instance, compound 4n from this series displayed significant cytotoxicity against lung (A549), colon (COLO 205), breast (MDA-MB 231), and prostate (PC-3) cancer cells, with IC₅₀ values all below 12 µM. ebi.ac.uk The structure-activity relationship (SAR) from this study suggested that the presence of a fluorine or trifluoromethyl group on the phenyl ring of the isoxazole was beneficial for cytotoxic activity. ebi.ac.uk
Similarly, a series of isoxazole-containing quinazoline (B50416) derivatives were tested against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines. nih.gov Multiple compounds in this series, notably 3d, 3i, 3k, and 3m , demonstrated potent anticancer activity and were identified as promising candidates for further development. nih.gov
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (4n) | A549 | Lung | <12 | ebi.ac.uk |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (4n) | COLO 205 | Colon | <12 | ebi.ac.uk |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (4n) | MDA-MB 231 | Breast | <12 | ebi.ac.uk |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (4n) | PC-3 | Prostate | <12 | ebi.ac.uk |
| Isoxazole-quinazoline hybrid (3d) | A549, HCT116, MCF-7 | Lung, Colon, Breast | Potent Activity | nih.gov |
| Isoxazole-quinazoline hybrid (3i) | A549, HCT116, MCF-7 | Lung, Colon, Breast | Potent Activity | nih.gov |
| Isoxazole-quinazoline hybrid (3k) | A549, HCT116, MCF-7 | Lung, Colon, Breast | Potent Activity | nih.gov |
| Isoxazole-quinazoline hybrid (3m) | A549, HCT116, MCF-7 | Lung, Colon, Breast | Potent Activity | nih.gov |
The metastatic spread of cancer is a primary cause of mortality, making the inhibition of cell migration and invasion a critical therapeutic goal. Research into a specific quinoline-isoxazole analogue, I-BET151 (GSK1210151A), has provided direct evidence of antimigratory and anti-invasive properties. researchgate.net In studies involving ovarian cancer models, I-BET151 was shown to decrease cell invasion and migration. researchgate.net This effect was linked to the downregulation of matrix metalloproteinases (MMP-9 and MMP-2), which are enzymes crucial for degrading the extracellular matrix, a key step in tumor metastasis. researchgate.net
Inducing apoptosis, or programmed cell death, is a key mechanism for many effective anticancer drugs. Numerous studies have confirmed that isoxazole-based compounds, including those with features analogous to the isoquinoline-isoxazole structure, can trigger this process in cancer cells.
Biological assays on novel synthetic 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant pro-apoptotic activities. dut.ac.zamdpi.com Using Annexin V release assays, researchers observed that these compounds induced both early and late-stage apoptosis in human erythroleukemic K562 cells. dut.ac.zanih.gov Similar pro-apoptotic effects were noted in glioblastoma cell lines, including the temozolomide-resistant T98G line, indicating that these compounds could potentially overcome certain types of drug resistance. atmiyauni.ac.in These findings suggest that a key mechanism of action for this class of compounds is the activation of apoptotic pathways. researchgate.net
To understand how these compounds exert their effects, researchers have performed assays to measure their inhibitory action against specific enzymes known to be involved in cancer progression.
Kinase Inhibition: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Analogues such as pyrazolo[3,4-g]isoquinolines have been identified as a novel family of kinase inhibitors. researchgate.net These compounds have shown potent inhibitory activity against several kinases, including Haspin, CLK1, CDK9, and GSK3. researchgate.net Other research has identified isoxazole derivatives as potent inhibitors of c-Jun N-terminal kinase (JNK), a key mediator of stress signaling, and VEGFR-1/VEGFR-2 tyrosine kinases, which are crucial for angiogenesis. researchgate.netresearchgate.net
Chaperone Protein Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that helps stabilize numerous proteins required for tumor cell growth and survival, making it an attractive cancer target. Certain novel isoxazole derivatives were specifically designed based on the structures of known natural HSP90 inhibitors. dut.ac.zamdpi.com These synthetic compounds were found to exhibit potent and selective inhibition of HSP90. dut.ac.za
Cyclooxygenase (COX) Inhibition: The COX enzymes, particularly COX-2, are involved in inflammation and have been implicated in carcinogenesis. Isoxazole derivatives have been shown to act as inhibitors of both COX-1 and COX-2, which is considered a promising therapeutic strategy for cancer. ebi.ac.uk
| Target Enzyme/Protein | Compound Class | Specific Target(s) | Source |
|---|---|---|---|
| Protein Kinases | Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, CDK9, GSK3 | researchgate.net |
| Protein Kinases | Isoxazoles | JNK1, JNK3 | researchgate.net |
| Protein Kinases | Isoxazoloquinones | VEGFR-1, VEGFR-2 | researchgate.net |
| Chaperone Proteins | Isoxazolediamides | HSP90 | dut.ac.za |
| Cyclooxygenases | Phenylisoxazoles | COX-1, COX-2 | ebi.ac.uk |
The anticancer effects of isoquinoline-isoxazole analogues are often the result of their ability to interfere with critical intracellular signaling pathways that cancer cells exploit for survival and proliferation. A prominent target that has emerged from these investigations is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
The STAT3 signaling pathway is frequently overactive in many cancers, where it promotes the expression of genes involved in proliferation and survival. Studies on an isoxazoloquinone derivative, ZSW, revealed that it inhibits triple-negative breast cancer by targeting STAT3. The compound was found to reduce the levels of STAT3 and its phosphorylation. Further investigation showed that ZSW triggers the ubiquitin-dependent degradation of STAT3, a process that can be blocked by proteasome inhibitors. This inhibition of the STAT3 pathway leads to the downregulation of its target genes, such as survivin and c-myc, ultimately inducing apoptosis. The activity of the anti-migratory compound I-BET151 has also been linked to the inhibition of phosphorylated STAT3. researchgate.net
Molecular Target Identification and Validation
The culmination of in vitro assays and mechanistic studies is the identification and validation of specific molecular targets through which a compound exerts its therapeutic effect. For the 3-(Isoquinolin-6-yl)isoxazol-5-amine family of analogues, a multi-targeted profile is emerging.
Validated targets and pathways include:
STAT3: Evidence strongly supports STAT3 as a direct target. Analogues have been shown to inhibit its phosphorylation, reduce its protein levels, and promote its proteasomal degradation. Docking studies have further suggested favorable binding of related compounds to the SH2 domain of STAT3, which is critical for its activation.
Protein Kinases: A range of kinases, including Haspin, JNK, CLK1, CDK9, and VEGFR , have been identified as targets in enzyme inhibition assays, highlighting the potential for these compounds to disrupt multiple signaling cascades. researchgate.netresearchgate.netresearchgate.net
HSP90: The validation of HSP90 as a target is based on the rational design of compounds derived from known HSP90 inhibitors and their subsequent potent and selective inhibitory activity. dut.ac.za
BET Bromodomains: The compound I-BET151 is a known inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, BRD4), which are epigenetic readers that regulate gene expression. researchgate.net This identifies another important class of molecular targets for this structural scaffold.
This body of preclinical evidence demonstrates that analogues of this compound are biologically active molecules with a multi-targeted mechanism of action, making them a promising scaffold for the development of novel therapeutic agents.
Mechanistic Elucidation of Biological Activity
To understand the therapeutic potential of this compound, elucidation of its mechanism of action is crucial. For related isoxazole derivatives, mechanistic studies have sometimes revealed activities such as the induction of apoptosis in cancer cell lines or the modulation of key signaling pathways. For instance, some isoxazole compounds have been shown to cause cell cycle arrest and trigger programmed cell death through the regulation of proteins like p53 and caspases. However, no such specific mechanistic data for this compound has been publicly reported.
Investigation of Compound-Protein Interactions
Identifying the direct molecular targets of a compound is a critical step in its preclinical evaluation. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays are often employed to pinpoint compound-protein interactions. For example, studies on other isoquinoline derivatives have identified interactions with kinases or other enzymes. Without specific studies on this compound, its protein interaction profile remains unknown.
Gene Expression and Proteomic Analysis in Treated Cells
Analysis of global changes in gene expression and protein levels following treatment with a compound can provide significant insights into its biological effects and potential mechanisms of action. Microarray or RNA-sequencing for gene expression and mass spectrometry for proteomics are standard approaches. For aromatic amines, a class of compounds related to the amine group in the target molecule, studies have shown induction of genes related to cellular stress and metabolism. However, no specific gene expression or proteomic data is available for cells treated with this compound.
In Vivo Preclinical Efficacy Studies
Translating in vitro findings into a living system is a cornerstone of preclinical drug development. This involves assessing the efficacy of a compound in relevant animal models of disease.
Assessment of Efficacy in Relevant Animal Models of Disease
Based on the therapeutic areas where isoxazole and isoquinoline derivatives have shown promise, this compound could potentially be evaluated in animal models of cancer, inflammation, or infectious diseases. For instance, in oncology, xenograft models where human tumor cells are implanted into immunocompromised mice are commonly used to assess a compound's ability to inhibit tumor growth. In the context of inflammatory diseases, models such as collagen-induced arthritis in rodents could be employed. There are currently no published reports detailing the efficacy of this compound in any such animal models.
Analysis of Pharmacodynamic Markers
Pharmacodynamic markers are measurable indicators of a pharmacological response to a drug. These biomarkers can provide evidence of target engagement and biological activity in vivo. For an anticancer agent, this might include measuring the levels of apoptosis markers like cleaved caspase-3 in tumor tissue from treated animals. For an anti-inflammatory compound, it could involve quantifying the levels of pro-inflammatory cytokines in the blood. The identification and analysis of such markers are essential for understanding a compound's in vivo activity, but no such data exists for this compound.
Future Perspectives and Research Directions for 3 Isoquinolin 6 Yl Isoxazol 5 Amine
Design and Synthesis of Next-Generation Analogues for Enhanced Potency and Selectivity
The future development of 3-(Isoquinolin-6-yl)isoxazol-5-amine hinges on the strategic design and synthesis of next-generation analogues to improve its potency and selectivity for specific biological targets. Advances in synthetic chemistry provide a robust toolkit for creating a diverse library of derivatives. rsc.orgnih.gov Methodologies such as transition metal-catalyzed cycloadditions and regioselective functionalization can facilitate the efficient creation of novel, more complex, and bioactive isoxazole (B147169) derivatives. rsc.orgresearchgate.net
Key synthetic approaches for generating analogues may include:
1,3-Dipolar Cycloaddition: This powerful reaction is a cornerstone for constructing five-membered heterocycles like isoxazoles and can be used to generate a variety of substituted isoxazole rings. mdpi.com
Bischler-Napieralski Reaction: A common and effective method for synthesizing the isoquinoline (B145761) core, which can then be modified. rsc.orgmdpi.com
Catalyst-Free Ultrasound Irradiation: An environmentally benign and efficient method for synthesizing 3-alkyl-5-aryl isoxazoles, offering advantages like mild reaction conditions and high yields. nih.gov
Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new analogues. For instance, research on similar scaffolds has shown that the introduction of specific substituents can dramatically influence biological activity. The addition of electron-withdrawing groups, such as fluorine or trifluoromethyl, to the phenyl ring of some isoxazole derivatives has been shown to promote cytotoxicity against cancer cell lines. nih.gov Similarly, modifying the amino group on the isoxazole ring can significantly alter selectivity for targets like cyclooxygenase (COX) enzymes. nih.gov By systematically modifying both the isoquinoline and isoxazole moieties, researchers can fine-tune the compound's properties to achieve desired therapeutic effects.
| Structural Modification Strategy | Potential Impact | Rationale/Example |
|---|---|---|
| Substitution on the Isoquinoline Ring | Altered kinase selectivity and potency. | Introduction of rigid isoquinoline rings into kinase inhibitors has been shown to be well-tolerated by enzymes like Abl kinase. osti.gov |
| Substitution on the Isoxazole Ring | Enhanced cytotoxic activity. | Analogues with fluorine or trifluoromethyl groups on a phenyl ring attached to the isoxazole core have demonstrated potent cytotoxicity. nih.gov |
| Modification of the Amine Group | Improved target selectivity (e.g., for COX-1). | Replacing a methyl group with an amino group on an isoxazole lead compound improved both COX-1 selectivity and inhibitory activity. nih.gov |
| Molecular Hybridization | Creation of multi-target agents. | Fusing bioactive scaffolds is a powerful strategy for developing novel compounds with enhanced or multi-target activities. nih.govnih.gov |
Exploration of New Therapeutic Indications
The isoxazole and isoquinoline scaffolds are present in compounds with a wide array of biological activities, suggesting that this compound and its future analogues could be relevant for multiple therapeutic areas beyond their initial targets. rsc.orgnih.gov The structural versatility of these heterocyclic systems makes them attractive candidates for drug discovery programs targeting cancer, neurodegenerative disorders, infections, and inflammatory diseases. nih.govresearchgate.net
Potential new therapeutic areas for investigation include:
Oncology: Isoxazole derivatives have shown potent activity against various human cancer cell lines, including lung, colon, and breast cancer. nih.gov The mechanisms often involve the inhibition of critical signaling proteins like FMS-like tyrosine kinase 3 (FLT3) and tyrosine kinase c-Met, which are over-expressed in certain leukemias and other cancers. nih.gov
Neurodegenerative and Nervous System Diseases: The isoxazole scaffold is a component of compounds designed to treat nervous system disorders by modulating targets such as the γ-aminobutyric acid (GABAA) receptor and metabotropic glutamate receptor 5 (mGlu5 receptor). nih.gov This opens the possibility of developing analogues for conditions like Parkinson's or Alzheimer's disease.
Inflammatory and Autoimmune Disorders: Certain isoxazole derivatives act as potent immunosuppressive and anti-inflammatory agents. nih.govmdpi.com Leflunomide, an isoxazole-based drug, is used to treat rheumatoid arthritis. mdpi.com New analogues could be developed to target conditions like psoriasis, multiple sclerosis, or Crohn's disease. nih.gov
Infectious Diseases: The isoxazole ring is a key feature in several antibacterial and antifungal agents. rsc.orgresearchgate.net Research into novel isoxazole-isoxazoline hybrids has identified compounds with notable efficacy against pathogenic bacteria and fungi. nih.gov
| Potential Therapeutic Area | Rationale Based on Scaffold Activity | Potential Molecular Targets |
|---|---|---|
| Oncology | Isoxazole and quinoline (B57606) derivatives exhibit potent antiproliferative and cytotoxic effects. nih.gov | Protein kinases (e.g., FLT3, c-Met), Cyclooxygenase (COX), Topoisomerase II. nih.govnih.gov |
| Neurodegenerative Diseases | Isoxazole hybrids have been designed to modulate key receptors in the central nervous system. nih.gov | GABA-A receptors, mGlu5 receptor, Stearoyl-CoA desaturase (SCD). nih.gov |
| Inflammatory Disorders | The isoxazole ring is a known pharmacophore for anti-inflammatory and immunosuppressive drugs. nih.govmdpi.com | Cyclooxygenase 2 (COX-2), Cytokine production pathways (e.g., IL-17, IFN-γ). nih.govmdpi.com |
| Infectious Diseases | Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities. rsc.orgresearchgate.net | Bacterial and fungal cellular integrity pathways. nih.gov |
Integration of Advanced High-Throughput Screening Technologies
To efficiently explore the biological activity of newly synthesized analogues of this compound, the integration of advanced high-throughput screening (HTS) technologies is essential. These technologies allow for the rapid evaluation of large compound libraries against various biological targets and cellular models, accelerating the identification of promising drug candidates. oxfordglobal.com
Future screening strategies should include:
Phenotypic Screening: This approach involves testing compounds in complex, cell-based assays that model a disease state. It allows for the discovery of molecules that produce a desired biological effect without prior knowledge of the specific molecular target, which can lead to the identification of novel mechanisms of action.
Target-Based Screening: For known targets associated with the isoxazole or isoquinoline scaffolds (e.g., specific kinases or receptors), target-based assays can be used to quickly identify potent and selective inhibitors from a library of analogues.
Chemoproteomic Approaches: Advanced techniques like photoaffinity labeling (PAL) can be employed to identify the direct protein targets of bioactive compounds within a complex biological system, such as a cell lysate. biorxiv.org Isoxazole-containing probes can be designed to covalently bind to their protein targets upon photoactivation, enabling their identification and providing insights into both on-target and off-target effects. biorxiv.org
Development of Multi-Targeting Strategies for Complex Diseases
Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple signaling pathways. A promising therapeutic strategy is the development of single chemical entities that can modulate several targets simultaneously. rsc.orgresearchgate.net The this compound scaffold is well-suited for this approach through molecular hybridization. nih.govnih.gov
By strategically fusing the core scaffold with other known pharmacophores, researchers can design multi-target ligands. This approach aims to achieve synergistic therapeutic effects, potentially leading to improved efficacy and a reduced likelihood of developing drug resistance compared to monotherapies. The diverse biological activities associated with both the isoxazole and isoquinoline rings provide a rich foundation for designing such hybrid molecules. rsc.orgnih.gov
Translation of Preclinical Findings to Advanced Research Stages
A significant challenge in drug development is the translation of promising preclinical findings from the "bench-to-bedside." nih.govpharmafeatures.com The high failure rate of drug candidates in clinical trials underscores the need for rigorous and predictive preclinical evaluation. nih.gov For analogues of this compound to progress, a robust translational research strategy is imperative.
Key considerations for improving the predictive value of preclinical studies include:
Validated Animal Models: The use of animal models that accurately recapitulate the histology and biological behavior of human diseases is critical. nih.gov Genetically engineered mouse models, for example, can be valuable for studying targeted cancer therapies. nih.gov
Biomarker Identification: Identifying and validating biomarkers that can track drug activity and disease progression in both preclinical models and human subjects is essential for bridging the translational gap. pharmafeatures.com
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its dose-response relationship, is crucial for predicting its behavior in humans.
Reverse Translation: Insights from clinical observations and human data can be used to generate new hypotheses and refine preclinical models. pharmafeatures.com Techniques like genome-wide association studies (GWAS) can identify novel genes associated with human diseases, which can then be used to create more relevant animal models. pharmafeatures.com
By focusing on these key areas, the scientific community can systematically unlock the therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(Isoquinolin-6-yl)isoxazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between β-(isoxazol-5-yl) enamines and isoquinoline derivatives under acidic or acetyl chloride conditions. For example, Beryozkina et al. demonstrated that self-condensation of β-(isoxazol-5-yl) enamines yields structurally related 1,3-diisoxazolyl-1,3-dieneamines, which can be adapted for this target molecule . Optimization involves varying reaction time (6–24 hours), temperature (25–80°C), and stoichiometric ratios of reactants. Monitoring via TLC and HPLC ensures intermediate purity.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substitution patterns. For example, aromatic protons in isoquinoline and isoxazole rings appear as distinct doublets in δ 7.5–8.5 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₁₀N₄O, [M+H]⁺ = 259.0832).
- X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures, as shown for related isoxazole derivatives .
- UV-Vis and Fluorescence Spectroscopy : Detects electronic transitions for applications in probe design .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent decomposition .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood with HEPA filtration.
- Emergency Measures : For skin contact, wash with 0.1 M HCl followed by soap and water. In case of inhalation, administer oxygen and seek medical attention .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodological Answer : Chiral spirocyclic phosphoric acid catalysts (e.g., CPA-3) enable enantioselective synthesis via asymmetric Mannich reactions. For example, reacting 3-(aryl)isoxazol-5-amine with pyrrole-2-carboxylate derivatives yields heterotriarylmethanes with 80–93% enantiomeric excess (ee). Substituting the amino group with ethyl enhances ee (91–93%) by stabilizing hydrogen bonding with the catalyst .
Q. How do substituents on the isoquinoline ring affect the compound’s reactivity and biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or bromo substituents at the para position increase electrophilicity, accelerating nucleophilic substitution reactions (e.g., yields improve from 71% to 96% for brominated derivatives ).
- Electron-Donating Groups (EDGs) : Methoxy groups enhance fluorescence quantum yield (Φ = 0.42) by extending conjugation, making the compound suitable for bioimaging .
- Activity Correlation : Use QSAR models to predict binding affinity to kinase targets (e.g., IC₅₀ values correlate with Hammett σ constants).
Q. What computational methods predict the compound’s stability and degradation pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to identify thermodynamically stable tautomers.
- Reaxys and PubChem Data : Cross-reference synthetic routes and stability data (e.g., thermal decomposition >200°C) .
- BKMS_METABOLIC Database : Predicts metabolic pathways, such as cytochrome P450-mediated oxidation at the isoxazole ring .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in isoquinoline).
- COSY and NOESY : Assigns coupling patterns and spatial proximities between protons.
- Comparative Analysis : Use analogs like 3-(4-Bromophenyl)isoxazol-5-amine (δ 7.8 ppm for Br-substituted protons) as reference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
